ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound featuring a thiophene core substituted with a tert-butylphenyl group, a triazolo-pyridine sulfanyl acetamide moiety, and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-5-32-23(31)21-18(16-9-11-17(12-10-16)25(2,3)4)14-33-22(21)26-20(30)15-34-24-28-27-19-8-6-7-13-29(19)24/h6-14H,5,15H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOAWCDNPRZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the triazolopyridine moiety and the tert-butylphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-TERT-BUTYLPHENYL)-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE ()
- Structural Similarities :
- Thiophene/thiazole backbone with a carboxylate ester.
- Aryl substituents (4-bromophenyl vs. 4-tert-butylphenyl).
- Thioamide functional group.
- Key Differences: Replacement of triazolo-pyridine sulfanyl acetamide with a 2-thioxo group and amino substituent. Bromine substituent introduces distinct electronic effects compared to tert-butyl.
- Properties :
ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE ()
- Structural Similarities :
- Carboxylate ester and sulfanyl linkage.
- Triazine core vs. triazolo-pyridine.
- Trifluoromethylphenyl group enhances metabolic stability compared to tert-butyl.
- Hypothesized Applications :
Functional Group Analogues
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)... ) ()
- Relevance: Contains a pyrimidinone-thioether group, analogous to the triazolo-pyridine sulfanyl acetamide. Demonstrates the importance of sulfur linkages in nucleic acid analog synthesis.
- Divergence :
- Larger sugar-phosphate backbone vs. compact thiophene-carboxylate system.
Adenosine Receptor Ligands ()
- The triazolo-pyridine moiety in the target compound may mimic purine scaffolds, suggesting unexplored receptor interactions .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thiophene-3-carboxylate | 4-tert-butylphenyl, Triazolo-pyridine sulfanyl | ~500 (estimated) | High lipophilicity, potential CNS activity |
| ETHYL 4-AMINO-3-(4-BROMOPHENYL)-... (E4) | Thiazole-5-carboxylate | 4-bromophenyl, 2-thioxo | 385.3 | Irritant, moderate solubility |
| ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-... (E5) | Triazine-6-carboxylate | 3-CF₃-phenyl, 2-chlorophenyl sulfanyl | 434.8 | Metabolic stability, kinase target potential |
Research Implications and Gaps
- Pharmacological Data: Direct studies on the target compound’s receptor binding or enzyme inhibition are absent in the provided evidence. Structural parallels to adenosine ligands () and kinase-targeting triazines () propose avenues for experimental validation.
- Safety Profile : Similar compounds (e.g., ) highlight irritant risks, warranting caution in handling .
- Synthetic Challenges : The triazolo-pyridine sulfanyl group may pose synthesis hurdles compared to simpler thioethers or triazines.
Biological Activity
Ethyl 4-(4-tert-butylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure
The compound features several distinctive structural elements:
- Thiophene ring : Contributes to the compound's electronic properties.
- Triazole moiety : Known for its role in various biological activities.
- Sulfanyl group : May enhance the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiophene backbone.
- Introduction of the triazole group through cyclization reactions.
- Acetylation and subsequent ethyl ester formation.
Anticancer Activity
Recent studies have shown that derivatives of thiophene and triazole exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that compounds with similar structures were effective against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
- The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The biological activity against microbial strains has also been explored:
- Compounds containing thiophene and triazole rings have shown promising results against both gram-positive and gram-negative bacteria.
- For instance, studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) inhibition studies revealed that related compounds can significantly inhibit AChE activity, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
- Compounds with similar structures demonstrated IC50 values comparable to known inhibitors such as physostigmine.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
